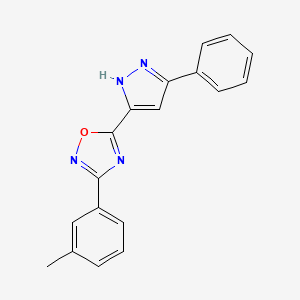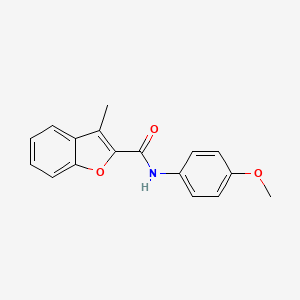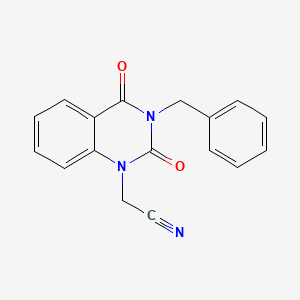
3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, also known as 3-MPP-5-PPO, is a novel heterocyclic compound that has recently been the focus of much scientific research. This compound has shown potential in a variety of applications, ranging from drug development to agricultural pest control.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied for its potential applications in a variety of scientific fields. For example, it has been investigated as a potential drug for the treatment of cancer, as well as for its potential use in pest control. Additionally, it has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
The exact mechanism of action of 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed to interact with a variety of cellular targets, including enzymes, receptors, and transporters. It has also been suggested that it may act as an antioxidant, as well as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole have not yet been fully characterized. However, it has been shown to have a variety of effects on cellular processes, including the modulation of gene expression and the regulation of cell cycle progression. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole for laboratory experiments is its high stability and low toxicity. This makes it an ideal compound for use in a variety of applications, such as drug development and material synthesis. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its sensitivity to light and air.
Direcciones Futuras
There are a variety of potential future directions for further research on 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. For example, more research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. Additionally, further research is needed to explore its potential use in the development of new materials and its potential as an agricultural pest control agent. Finally, more research is needed to better understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 3-methylphenylhydrazine and 3-phenyl-1H-pyrazol-5-yl-acetic acid. This reaction produces a cyclic hydrazide, which can then be converted to a 1,2,4-oxadiazole by reacting with thionyl chloride and pyridine. The resulting 1,2,4-oxadiazole can then be treated with acetic anhydride to form 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-6-5-9-14(10-12)17-19-18(23-22-17)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKHRLIFYJGAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-phenyl-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6418944.png)
![3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418951.png)
![3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418964.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6418980.png)




![1-[5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6419027.png)
![methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate](/img/structure/B6419032.png)
![N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B6419039.png)
![1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6419046.png)
![4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B6419051.png)
![1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6419055.png)